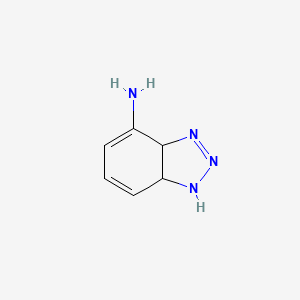

3a,7a-Dihydro-1H-benzotriazol-4-ylamine

描述

属性

IUPAC Name |

3a,7a-dihydro-1H-benzotriazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3,5-6H,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGKFYLPCAZICSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2C(C(=C1)N)N=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001288590 | |

| Record name | 3a,7a-Dihydro-1H-benzotriazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001288590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160995-17-4 | |

| Record name | 3a,7a-Dihydro-1H-benzotriazol-7-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160995-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3a,7a-Dihydro-1H-benzotriazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001288590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3a,7a-Dihydro-1H-benzotriazol-4-ylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with nitrous acid to form benzotriazole, which is then further reduced to yield the desired compound . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the process may require heating to facilitate the cyclization and reduction steps.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired purity levels .

化学反应分析

Types of Reactions

3a,7a-Dihydro-1H-benzotriazol-4-ylamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

Reduction: Reduction reactions can yield amine derivatives or other reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions such as reflux or microwave-assisted synthesis.

Major Products

The major products formed from these reactions include various substituted benzotriazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .

科学研究应用

Medicinal Chemistry

1.1 Antimicrobial Activity

Benzotriazole derivatives, including 3a,7a-dihydro-1H-benzotriazol-4-ylamine, have been investigated for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains. For instance, studies have shown that benzotriazole derivatives exhibit significant activity against Staphylococcus aureus, which is crucial in developing new antibacterial agents .

1.2 Anticancer Properties

The anticancer potential of benzotriazole derivatives is another significant area of research. Compounds derived from benzotriazole have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms. The ability to modify the benzotriazole core allows for the design of targeted therapies against specific cancer types .

Materials Science

2.1 Corrosion Inhibition

This compound has been studied for its effectiveness as a corrosion inhibitor in metal surfaces. Its ability to form stable complexes with metal ions makes it suitable for protecting metals from oxidative damage. Experimental data suggest that these compounds can significantly reduce corrosion rates in various environments .

2.2 Polymer Additives

In polymer science, benzotriazole derivatives are used as UV stabilizers and antioxidants. They help enhance the longevity and durability of polymers by preventing degradation caused by UV radiation and oxidative processes. The incorporation of such additives into polymer matrices has shown promising results in extending the service life of materials used in outdoor applications .

Analytical Chemistry

3.1 Spectroscopic Applications

Benzotriazole derivatives are utilized in analytical chemistry for their ability to act as ligands in complexation reactions and as chromophores in spectroscopic analysis. The unique absorption properties of this compound enable its application in UV-visible spectroscopy for detecting metal ions and other analytes in solution .

3.2 Peptide Synthesis

In peptide synthesis, benzotriazole derivatives serve as coupling agents due to their efficiency in facilitating amide bond formation between amino acids. This application is crucial for developing peptides with specific sequences and functionalities, which are important in pharmaceutical research and development .

Case Studies

作用机制

The mechanism of action of 3a,7a-Dihydro-1H-benzotriazol-4-ylamine involves its interaction with various molecular targets and pathways. The triazole ring structure allows it to form stable complexes with metal ions, which can inhibit enzymatic activities or disrupt biological processes. Additionally, the compound can interact with nucleic acids and proteins, leading to its potential use as an antimicrobial or anticancer agent .

相似化合物的比较

Structural and Functional Group Analysis

The following compounds share partial structural motifs with 3a,7a-Dihydro-1H-benzotriazol-4-ylamine but differ in core heterocycles and substituents:

| Compound Name | Core Structure | Key Functional Groups | Molecular Weight | Reactivity Profile |

|---|---|---|---|---|

| This compound | Benzotriazole | Amine, Triazole | 149.15 g/mol | Nucleophilic amine; hydrogen bonding |

| 1a,7a-Dihydronaphtho[2,3-b]oxirene-2,7-dione | Naphtho-oxirene | Epoxide, Diketone | 198.18 g/mol | Electrophilic epoxide; keto-enol tautomerization |

| 3-(4a,8a-Dihydroquinoxalin-2-yl)aniline | Quinoxaline | Aniline, Quinoxaline | 212.25 g/mol | Aromatic amine; π-conjugated system |

Key Observations :

- Benzotriazole Core: The target compound’s triazole ring and amine group confer stability and polarity, making it soluble in polar aprotic solvents like dimethylformamide (DMF) .

- Naphtho-oxirene: The fused epoxide and diketone groups render this compound highly reactive, particularly in ring-opening reactions or as a dienophile in Diels-Alder reactions. Its low solubility in aqueous media limits biological applications.

- Quinoxaline-Aniline: The aromatic amine and extended conjugation enhance its UV absorption and electronic properties, making it suitable for optoelectronic or agrochemical applications .

Research Findings and Limitations

Current literature lacks direct experimental data on this compound’s physicochemical properties or bioactivity. Comparisons here rely on structural analogs and synthesis trends from related heterocycles . For instance:

生物活性

3a,7a-Dihydro-1H-benzotriazol-4-ylamine is a compound of interest due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the class of benzotriazole derivatives, which are known for their diverse biological activities. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired product. Specific synthetic routes can vary but often include steps such as:

- Formation of the benzotriazole ring: This is usually achieved through cyclization reactions involving hydrazines and carbonyl compounds.

- Amine functionalization: The introduction of an amine group enhances the compound's reactivity and interaction with biological targets.

Antimicrobial Properties

Research has indicated that benzotriazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound displays activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within a low micromolar range, indicating potent antimicrobial effects.

Anticancer Activity

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation in vitro. For example, in a study involving breast cancer cell lines (MCF-7), the IC50 values were reported to be around 22 μM, suggesting a moderate level of activity compared to standard chemotherapeutic agents .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several potential pathways have been identified:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular processes, such as kinases or helicases. For instance, related benzotriazole derivatives have been shown to inhibit helicase activity in viral replication systems .

- Cell Cycle Arrest: Studies suggest that this compound may induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is often mediated through the activation of p53 pathways or similar tumor suppressor mechanisms.

- Reactive Oxygen Species (ROS) Generation: Some benzotriazole derivatives are known to increase ROS levels within cells, contributing to oxidative stress and subsequent cell death.

Case Studies

Several studies have investigated the biological activity of this compound and its analogs:

- Antiparasitic Activity: In vitro assays demonstrated that certain benzotriazole derivatives exhibit significant activity against protozoan parasites like Giardia intestinalis and Trichomonas vaginalis, with IC50 values comparable to existing treatments .

- Cytotoxicity in Tumor Cells: A comparative study on various benzotriazole derivatives highlighted that modifications in the chemical structure significantly affect their cytotoxic profiles against different cancer cell lines .

Data Summary

| Activity Type | IC50 Value | Cell Line/Organism |

|---|---|---|

| Antimicrobial | Varies | Gram-positive & Gram-negative bacteria |

| Anticancer (MCF-7) | ~22 μM | Breast cancer cell line |

| Antiparasitic (G. intestinalis) | ~3.95 μM | Protozoan parasite |

常见问题

Q. How can researchers optimize the synthesis of 3a,7a-Dihydro-1H-benzotriazol-4-ylamine using statistical experimental design?

Methodological Answer: Statistical methods like Design of Experiments (DoE) minimize trial-and-error approaches by systematically varying parameters (e.g., temperature, reactant ratios, catalysts). Orthogonal design and regression analysis are particularly effective for identifying critical variables and interactions. For example, fractional factorial designs can reduce the number of experiments while preserving data quality, enabling rapid optimization of reaction yields or purity .

Q. What characterization techniques are essential for verifying the structural integrity of this compound?

Methodological Answer: Advanced spectroscopic and analytical methods are critical:

- Nuclear Magnetic Resonance (NMR) : Confirms hydrogen and carbon environments, ensuring correct substituent positions.

- Fourier-Transform Infrared Spectroscopy (FT-IR) : Identifies functional groups (e.g., amine or triazole rings).

- Elemental Analysis : Validates molecular composition (C, H, N ratios).

- High-Resolution Mass Spectrometry (HRMS) : Verifies molecular weight and fragmentation patterns .

Q. How can researchers design experiments to assess the stability of this compound under varying conditions?

Methodological Answer: Stability studies should employ accelerated degradation protocols under controlled stressors (e.g., heat, light, pH). Use response surface methodology (RSM) to model degradation kinetics and identify critical stability-limiting factors. For example, a central composite design could evaluate interactions between temperature and humidity .

Advanced Research Questions

Q. What computational strategies are effective in elucidating reaction mechanisms involving this compound?

Methodological Answer: Quantum chemical calculations (e.g., DFT) combined with transition state analysis can map reaction pathways, such as cyclization or substituent addition. Tools like the ICReDD framework integrate computational reaction path searches with experimental validation, enabling rapid identification of intermediates and mechanistic bottlenecks. This approach reduces reliance on trial-and-error experimentation .

Q. How can AI-driven process simulation enhance the scalability of this compound synthesis?

Methodological Answer: AI algorithms (e.g., neural networks) trained on historical reaction data can predict optimal conditions for scale-up. Coupling this with multiphysics simulation platforms like COMSOL Multiphysics allows real-time modeling of heat transfer, fluid dynamics, and mass transport in reactors. For instance, AI-guided sensitivity analysis can prioritize parameters requiring tight control during pilot-scale production .

Q. What strategies resolve contradictions in bioactivity data for this compound derivatives?

Methodological Answer: Discrepancies often arise from assay variability or structural impurities. Solutions include:

- Structure-Activity Relationship (SAR) Studies : Compare derivatives with systematic modifications (e.g., substituent position, saturation levels) to isolate bioactivity drivers .

- High-Throughput Screening (HTS) : Use standardized assays with orthogonal validation (e.g., enzymatic vs. cell-based tests) to confirm activity trends .

Q. How do structural analogs of this compound inform its reactivity and applications?

Methodological Answer: Analogs with variations in substitution patterns (e.g., ethyl vs. methyl groups) or saturation levels provide insights into electronic and steric effects. For example:

Methodological Resources

- Statistical Design : Leverage CRDC-classified methodologies (e.g., RDF2050108 for process control, RDF2050112 for reactor design) to align experiments with industry standards .

- Hybrid Computational-Experimental Frameworks : Adopt ICReDD’s feedback loop, where experimental data refine computational models to accelerate discovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。